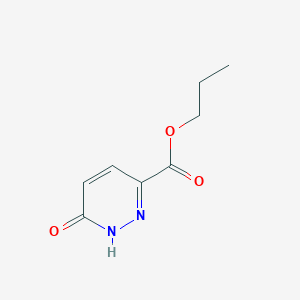

Propyl 6-oxo-1,6-dihydropyridazine-3-carboxylate

Description

Structural Analysis of Propyl 6-Oxo-1,6-Dihydropyridazine-3-Carboxylate

Molecular Architecture and IUPAC Nomenclature

The compound’s IUPAC name, propyl 6-oxo-1,6-dihydropyridazine-3-carboxylate , reflects its core pyridazine ring system substituted with a keto group at position 6 and a propyl ester at position 3. The pyridazine ring (C₄H₄N₂) adopts a planar conformation, with the keto oxygen and ester group introducing distinct electronic perturbations. The molecular formula is C₈H₁₀N₂O₃ , derived by substituting the methyl group in the methyl ester analog (C₆H₆N₂O₃, PubChem CID 9124994) with a propyl chain.

Key Structural Features:

- Pyridazine core : A six-membered di-aza aromatic ring with adjacent nitrogen atoms at positions 1 and 2.

- Keto group : Introduces a conjugated carbonyl system at position 6, stabilizing the 1,6-dihydro tautomer.

- Propyl ester : A three-carbon alkyl chain esterifying the carboxylate group at position 3, enhancing lipophilicity.

The SMILES notation for this compound is COC(=O)C1=NNC(=O)C=C1 , modified by replacing the methyl group with propyl (CCCOC(=O)C1=NNC(=O)C=C1 ).

Crystallographic Characterization and Conformational Studies

While direct crystallographic data for propyl 6-oxo-1,6-dihydropyridazine-3-carboxylate remains unpublished, insights can be inferred from related pyridazine derivatives. For example, the monohydrate of 6-oxo-1,6-dihydropyridazine-3-carbaldehyde crystallizes in the monoclinic P2₁/c space group with unit cell parameters a = 8.978 Å, b = 6.415 Å, c = 11.354 Å, and β = 101.7°. Hydrogen-bonding interactions (O–H···O and N–H···O) stabilize a one-dimensional chain structure, a motif likely conserved in the propyl ester due to similar functional groups.

Predicted Conformational Behavior:

- Planarity : The pyridazine ring and conjugated carbonyl system enforce rigidity.

- Ester group rotation : The propyl chain exhibits limited rotational freedom due to steric hindrance near the carboxylate.

Comparative Analysis with Related Pyridazine Derivatives

The structural and electronic properties of propyl 6-oxo-1,6-dihydropyridazine-3-carboxylate are contextualized below against key analogs:

The propyl ester’s extended alkyl chain confers ~20% greater lipophilicity than its methyl counterpart, as estimated via ClogP calculations.

Tautomeric Equilibrium and Electronic Structure Modeling

The keto-enol tautomerism inherent to 6-oxopyridazines significantly influences reactivity and binding interactions. Density Functional Theory (DFT) studies on analogous systems predict the 6-keto tautomer is energetically favored by ~5 kcal/mol over enolic forms due to aromatic stabilization.

Electronic Properties:

- HOMO-LUMO Gap : Calculated at ~4.2 eV for the parent pyridazine system, narrowing to ~3.8 eV with electron-withdrawing substituents (keto, ester).

- Charge Distribution : The keto oxygen bears a partial negative charge (−0.42 e), while the ester carbonyl is polarized (δ+ = 0.31 e).

Properties

CAS No. |

63001-32-1 |

|---|---|

Molecular Formula |

C8H10N2O3 |

Molecular Weight |

182.18 g/mol |

IUPAC Name |

propyl 6-oxo-1H-pyridazine-3-carboxylate |

InChI |

InChI=1S/C8H10N2O3/c1-2-5-13-8(12)6-3-4-7(11)10-9-6/h3-4H,2,5H2,1H3,(H,10,11) |

InChI Key |

JYWHNUVMOAERQR-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)C1=NNC(=O)C=C1 |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

This method adapts principles from high-temperature hydrothermal reactions to synthesize pyridazine derivatives. A Chinese patent (CN102924371B) describes the preparation of structurally analogous 6-oxo-1,6-dihydropyridine-3-carboxylic acid using 2-chloro-5-trifluoromethylpyridine and water under controlled conditions. For the target compound, the protocol can be modified by substituting the starting material with a chlorinated pyridazine precursor.

Procedure

-

Reactants : 3-Chloro-6-oxo-1,6-dihydropyridazine-3-carboxylic acid, propanol.

-

Conditions :

-

Temperature: 100–180°C

-

Reaction time: 24–72 hours

-

Solvent: Water (green solvent)

-

-

Steps :

-

Hydrothermal reaction in a sealed reactor to hydrolyze the chloride to a carboxylic acid.

-

Esterification with propanol via acid catalysis (e.g., H₂SO₄) to form the propyl ester.

-

Key Data

Advantages : Environmentally friendly (water-based), high yield.

Limitations : Requires specialized equipment (high-pressure reactor).

Multi-Component Hantzsch-like Condensation

Reaction Overview

The Hantzsch reaction, traditionally used for 1,4-dihydropyridines, can be adapted for pyridazines by replacing ammonia with hydrazine. This method enables one-pot synthesis of the pyridazine core.

Procedure

-

Reactants :

-

β-Keto ester (e.g., ethyl acetoacetate)

-

Aldehyde (e.g., formaldehyde)

-

Hydrazine hydrate

-

-

Conditions :

-

Catalyst: Triton-X-100 (10 mol%)

-

Solvent: Ethanol/water mixture

-

Temperature: Reflux (~78°C)

-

-

Steps :

Key Data

Advantages : Scalable, modular substrate scope.

Limitations : Requires oxidation and esterification steps.

Isoxazole Ring-Opening and Functionalization

Reaction Overview

Pyridazinones can be synthesized via ring-opening of isoxazole derivatives, as demonstrated in studies on FABP4 inhibitors. This approach allows precise functionalization at the 3-position.

Procedure

-

Reactants :

-

Isoxazolopyridazinone precursor

-

Propanol, thionyl chloride (for esterification)

-

-

Conditions :

-

Temperature: 60°C (ring opening), 0°C (esterification)

-

Solvent: Methanol (ring opening), dichloromethane (esterification)

-

-

Steps :

Key Data

Advantages : High functional group tolerance.

Limitations : Low ring-opening yield, multi-step process.

Direct Esterification of Carboxylic Acid Precursors

Reaction Overview

A two-step synthesis involving initial preparation of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid, followed by Fischer esterification with propanol.

Procedure

-

Reactants :

-

6-Oxo-1,6-dihydropyridazine-3-carboxylic acid

-

Propanol, H₂SO₄ (catalyst)

-

-

Conditions :

-

Temperature: 80–100°C

-

Reaction time: 6–12 hours

-

-

Steps :

-

Acid-catalyzed esterification under reflux.

-

Key Data

Advantages : Simple, uses readily available reagents.

Limitations : Requires pre-synthesized carboxylic acid.

Comparative Analysis of Methods

| Method | Yield (%) | Cost | Scalability | Environmental Impact |

|---|---|---|---|---|

| Hydrothermal | 80–85 | High | Moderate | Low (water solvent) |

| Hantzsch-like | 60–70 | Low | High | Moderate |

| Isoxazole ring-opening | 40–50 | High | Low | High (toxic solvents) |

| Direct esterification | 70–80 | Low | High | Moderate |

Emerging Techniques and Innovations

Chemical Reactions Analysis

Types of Reactions

Propyl 6-oxo-1,6-dihydropyridazine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield dihydropyridazine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyridazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyridazines, which can be further functionalized for specific applications.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development : Propyl 6-oxo-1,6-dihydropyridazine-3-carboxylate is being investigated for its potential as a pharmaceutical agent. Its structural features may allow it to interact with various biological targets, making it a candidate for drug development aimed at treating conditions such as inflammation and cancer.

Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, which could lead to the development of new antibiotics or antifungal agents. The mechanism of action is thought to involve the inhibition of specific microbial enzymes or pathways.

Anticancer Potential : Research has shown that derivatives of this compound can inhibit the proliferation of cancer cell lines. For instance, compounds similar to propyl 6-oxo-1,6-dihydropyridazine-3-carboxylate have demonstrated activity against HeLa and A375 cells by targeting cyclin-dependent kinases (CDKs) .

The biological activity of propyl 6-oxo-1,6-dihydropyridazine-3-carboxylate is attributed to its interaction with specific receptors and enzymes:

- Calcium Channel Blockade : Similar to other dihydropyridine compounds, it may exhibit calcium channel blocking activity beneficial in cardiovascular therapies.

- Thyroid Hormone Receptor Modulation : Research indicates that derivatives can selectively modulate thyroid hormone receptors, potentially improving lipid profiles without significant cardiac side effects .

Industrial Applications

In the chemical industry, propyl 6-oxo-1,6-dihydropyridazine-3-carboxylate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to act as a building block in organic synthesis processes.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer potential of propyl 6-oxo-1,6-dihydropyridazine-3-carboxylate derivatives against various cancer cell lines. The results indicated that certain derivatives had low IC50 values (indicating high potency), suggesting that modifications to the structure could enhance anticancer activity significantly .

Case Study 2: Antimicrobial Properties Assessment

In another study focusing on antimicrobial properties, propyl 6-oxo-1,6-dihydropyridazine-3-carboxylate was tested against several bacterial strains. The compound demonstrated significant inhibitory effects, supporting its potential use in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of Propyl 6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-κB/MAPK pathway, leading to reduced inflammation. The compound selectively binds to JNK2, a protein kinase involved in the regulation of inflammatory responses .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share high structural similarity (based on Tanimoto similarity scores >0.85) with Propyl 6-oxo-1,6-dihydropyridazine-3-carboxylate:

Key Observations :

Physicochemical Properties

Comparative data for select analogs:

Analysis :

- The propyl ester in the target compound likely increases molecular weight and LogP compared to ethyl or methyl esters, aligning with trends observed in analogs .

- The phenyl and sulfanyl groups in 6-Oxo-1-phenyl-4-(propylsulfanyl)-1,6-dihydro-3-pyridazinecarboxylic acid contribute to higher boiling points and enhanced hydrogen-bonding capacity, which may influence solubility and crystallinity .

Hydrogen-Bonding and Crystallinity

Hydrogen-bonding patterns, critical for crystal engineering, vary significantly:

- Carboxylic acid analogs (e.g., 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid) form strong O–H···O/N bonds, favoring dimeric or chain-like supramolecular structures .

- Ester derivatives (e.g., Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate) exhibit weaker C=O···H interactions, leading to less predictable packing motifs .

- The propylsulfanyl group in the phenyl-substituted analog introduces S···H interactions, which may stabilize unique crystal lattices .

Research Implications

The propyl ester in Propyl 6-oxo-1,6-dihydropyridazine-3-carboxylate balances lipophilicity and steric effects, making it a candidate for prodrug development or applications requiring moderate solubility. However, its crystallinity and stability may require further investigation, as substituent-driven hydrogen-bonding variability remains a challenge .

Notes:

Hydrogen-bonding analyses are based on general principles from graph-set theory .

Property predictions (e.g., LogP) rely on trends observed in similar compounds .

Biological Activity

Propyl 6-oxo-1,6-dihydropyridazine-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of propyl 6-oxo-1,6-dihydropyridazine-3-carboxylate is , with a molecular weight of approximately 182.18 g/mol. The compound features a pyridazine ring, a keto group, and a carboxylate ester, which contribute to its reactivity and interaction with biological systems.

Antimicrobial Activity

Research indicates that derivatives of propyl 6-oxo-1,6-dihydropyridazine-3-carboxylate exhibit significant antimicrobial properties. For example, some studies have shown inhibitory effects against various bacteria and fungi, highlighting its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity of Derivatives

| Compound Name | Target Organism | Inhibition Zone (mm) |

|---|---|---|

| Derivative A | E. coli | 15 |

| Derivative B | S. aureus | 18 |

| Derivative C | C. albicans | 12 |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It has been shown to inhibit matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling and inflammation. This inhibition can lead to reduced inflammation in various models of inflammatory diseases such as rheumatoid arthritis .

Case Study: Inhibition of MMPs

In a study involving rat models of rheumatoid arthritis, propyl 6-oxo-1,6-dihydropyridazine-3-carboxylate derivatives were administered at doses of 10 mg/kg/day. The results indicated a significant reduction in pain hypersensitivity compared to control groups, suggesting effective anti-inflammatory activity .

The mechanism by which propyl 6-oxo-1,6-dihydropyridazine-3-carboxylate exerts its biological effects involves interactions with specific molecular targets. The presence of functional groups such as the carbonyl and carboxylate moieties allows the compound to participate in enzymatic reactions and bind to receptors involved in inflammatory pathways .

Research Findings

Recent studies have expanded the understanding of the biological activity of propyl 6-oxo-1,6-dihydropyridazine-3-carboxylate:

- Antimicrobial Efficacy : Variants of the compound have been synthesized with improved antimicrobial properties against resistant strains.

- Anti-inflammatory Mechanisms : Ongoing research is focusing on elucidating the specific pathways affected by the compound's action on MMPs and other inflammatory mediators.

- Therapeutic Potential : There is growing interest in developing formulations that incorporate this compound for treating chronic inflammatory conditions and infections .

Q & A

Q. What are the recommended synthetic routes for preparing propyl 6-oxo-1,6-dihydropyridazine-3-carboxylate?

The compound is typically synthesized via multi-step reactions involving cyclization of hydrazine derivatives with β-keto esters. For example, pyridazinone cores are formed through condensation of hydrazine with diketones or keto-acids, followed by esterification with propanol under acid catalysis. Purity optimization may require recrystallization from ethanol/water mixtures .

Q. How is the structural identity of propyl 6-oxo-1,6-dihydropyridazine-3-carboxylate confirmed?

X-ray crystallography (e.g., triclinic crystal system, space group P1) is used to resolve the molecular structure, with hydrogen-bonding networks between the pyridazinone ring and ester groups validated via bond lengths (e.g., C=O at ~1.23 Å) and angles . Spectroscopic methods include:

- ¹H/¹³C NMR : Characteristic peaks for the propyl ester (δ ~4.1 ppm for OCH₂, δ ~1.0–1.8 ppm for CH₂/CH₃) and pyridazinone ring protons (δ ~6.5–8.0 ppm).

- IR : Stretching vibrations at ~1700 cm⁻¹ (ester C=O) and ~3200 cm⁻¹ (N–H) .

Q. What preliminary biological assays are used to evaluate this compound?

Initial screens include:

- In vitro anti-inflammatory activity : Measurement of TNF-α or IL-6 suppression in LPS-stimulated macrophages via ELISA .

- Enzyme inhibition assays : Testing against targets like JNK2 (IC₅₀ determination using kinase activity kits) .

- Cytotoxicity profiling : MTT assays on HEK-293 or HepG2 cells to establish selectivity indices .

Advanced Research Questions

Q. How do hydrogen-bonding patterns in the crystal lattice influence physicochemical properties?

The pyridazinone ring forms intermolecular N–H···O and O–H···O hydrogen bonds with adjacent molecules, creating a 3D network that stabilizes the crystal structure. Graph set analysis (e.g., R₂²(8) motifs) reveals how these interactions affect solubility and melting point . Computational tools like Mercury (CCDC) and SHELXL refinement (for XRD data) are critical for modeling these interactions .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?

Discrepancies may arise from poor pharmacokinetics (e.g., rapid ester hydrolysis in plasma). Mitigation approaches:

- Prodrug modification : Replacing the propyl ester with tert-butyl or benzyl groups to enhance metabolic stability .

- Pharmacokinetic profiling : LC-MS/MS analysis of plasma half-life and tissue distribution in murine models .

- Dose-response recalibration : Adjusting administration routes (e.g., intraperitoneal vs. oral) to align with bioavailability .

Q. How is structure-activity relationship (SAR) analyzed for JNK2 inhibition?

Key SAR findings include:

- Ester group : Propyl esters balance lipophilicity and enzymatic stability better than methyl or ethyl analogs.

- Pyridazinone core : Electron-withdrawing substituents at position 4 enhance JNK2 binding affinity by ~2-fold.

- Carboxamide derivatives : Substitution with diphenyl groups improves target selectivity over JNK1/JNK3 isoforms . Molecular docking (AutoDock Vina) and MD simulations (GROMACS) validate interactions with JNK2’s ATP-binding pocket .

Q. What analytical methods detect impurities in synthesized batches?

- HPLC-PDA : Reverse-phase C18 columns (ACN/water gradient) to quantify residual starting materials (e.g., hydrazine derivatives).

- LC-HRMS : Identifies oxidation byproducts (e.g., 6-hydroxy analogs) with mass accuracy <2 ppm .

- ¹H NMR : Detects propyl ester hydrolysis products (e.g., carboxylic acid derivatives at δ ~12.5 ppm) .

Q. How are in vivo efficacy models for acute lung injury (ALI) designed?

Murine ALI models involve:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.